molecular formula C9H12FNO B1470359 2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine CAS No. 1547758-05-3

2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine

Cat. No. B1470359
M. Wt: 169.2 g/mol
InChI Key: VNNLNEGQOVWLLP-UHFFFAOYSA-N
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Description

The compound “2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine” is a fluorinated amine with a methoxyphenyl group. It’s structurally similar to "2-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride" and "2-fluoro-1-(2-methoxyphenyl)ethan-1-one" , which are available for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine” would consist of a two-carbon chain (ethan-1-amine) with a fluorine atom attached to one carbon and a 2-methoxyphenyl group attached to the other. The exact structure can be determined using techniques like NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine” would depend on its specific structure. For example, “2-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride” has a molecular weight of 205.66 , and “2-fluoro-1-(2-methoxyphenyl)ethan-1-one” has a molecular weight of 168.17 .

Scientific Research Applications

Chiral Derivatizing Agent

2-Fluoro-2-phenyl-1-aminoethane, a closely related compound, can be used as a chiral derivatizing agent. Amides prepared with different chiral acids are distinguishable by fluorine NMR (Hamman, 1989).

Synthesis of Novel Compounds

2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a derivative, was synthesized using Gewald synthesis technique. These novel compounds were screened for their in vitro antimicrobial activity, demonstrating significant activity in some derivatives (Puthran et al., 2019).

Enantioselective Syntheses

Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines can be achieved using corresponding (arylmethyl)(3-chloropropyl)-Boc-amines with specific reagents. This includes the utilization of derivatives of 2-fluoro-2-(2-methoxyphenyl)ethan-1-amine for such syntheses (Wu et al., 1996).

Sigma Receptor Ligands

Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, a class related to 2-fluoro-2-(2-methoxyphenyl)ethan-1-amine, have been identified as new σ receptor ligands, showing different selectivity for receptor subtypes (Schinor et al., 2020).

Enantioselective Fluorescent Detectors

Optically active 3,3’-diaminosubstituted biphenyl derivatives, synthesized using palladium-catalyzed amination, can be used as enantioselective fluorescent detectors for enantiomers of amino alcohols and metal cations. These compounds include derivatives of 2-fluoro-2-(2-methoxyphenyl)ethan-1-amine (Shaferov et al., 2020).

Safety And Hazards

The safety and hazards associated with “2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine” would depend on its specific properties. For example, “2-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride” has hazard statements H302, H315, H319, H335 , indicating potential hazards if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-fluoro-2-(2-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-12-9-5-3-2-4-7(9)8(10)6-11/h2-5,8H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNLNEGQOVWLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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